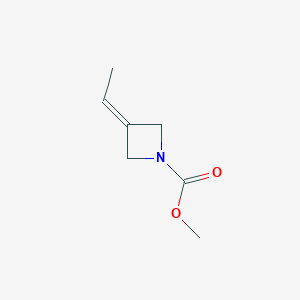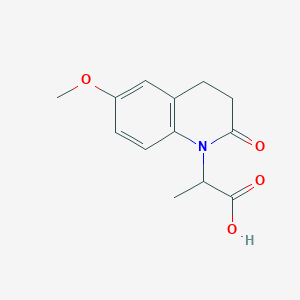
2-(6-Methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid, also known as MQPA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
2-(6-Methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid acts as a competitive inhibitor of proteases by binding to the active site of the enzyme. It forms a covalent bond with the enzyme, preventing it from catalyzing the hydrolysis of peptide bonds. This inhibition can be reversed through the addition of a nucleophile, such as water or a hydroxyl ion, which breaks the covalent bond and restores the enzyme's activity.
Biochemical and Physiological Effects:
2-(6-Methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid has been shown to have a range of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory effects, and anti-coagulant properties. It has also been shown to have an inhibitory effect on the proliferation of certain types of cancer cells, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
2-(6-Methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid has several advantages for use in lab experiments, including its low cost and high purity. However, it does have some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Careful handling and proper disposal of 2-(6-Methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid are essential to ensure the safety of lab personnel.
Future Directions
There are several potential future directions for research on 2-(6-Methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid. One area of interest is the development of new drugs based on its protease inhibition properties. Additionally, further studies are needed to fully understand its anti-tumor and anti-inflammatory effects and to identify potential applications in these areas. Further research is also needed to investigate the potential toxicity of 2-(6-Methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid and to develop safe handling and disposal protocols.
Synthesis Methods
2-(6-Methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid is synthesized through a multi-step process that involves the reaction of 3,4-dihydroquinolin-2(1H)-one with ethyl bromopyruvate, followed by the reaction with sodium methoxide to produce 2-(6-methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid. The purity of 2-(6-Methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid can be improved through crystallization or recrystallization techniques.
Scientific Research Applications
2-(6-Methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and enzyme inhibition. It has been shown to inhibit the activity of various proteases, including thrombin, trypsin, and chymotrypsin, making it a promising candidate for the development of new drugs. Additionally, 2-(6-Methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid has been shown to have anti-tumor properties and may be effective in the treatment of certain types of cancer.
properties
CAS RN |
115706-38-2 |
|---|---|
Product Name |
2-(6-Methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid |
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
2-(6-methoxy-2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid |
InChI |
InChI=1S/C13H15NO4/c1-8(13(16)17)14-11-5-4-10(18-2)7-9(11)3-6-12(14)15/h4-5,7-8H,3,6H2,1-2H3,(H,16,17) |
InChI Key |
HEUZCDUYKNVQRH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)N1C(=O)CCC2=C1C=CC(=C2)OC |
Canonical SMILES |
CC(C(=O)O)N1C(=O)CCC2=C1C=CC(=C2)OC |
synonyms |
1(2H)-Quinolineacetic acid, 3,4-dihydro-6-methoxy--alpha--methyl-2-oxo- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



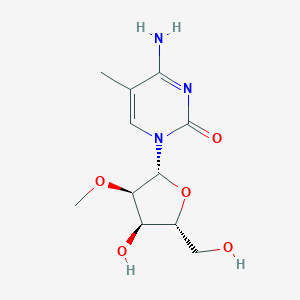

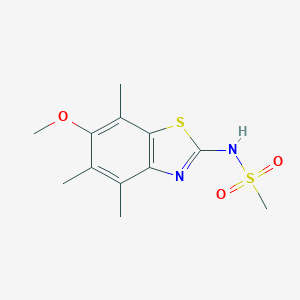


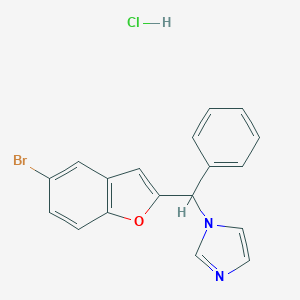
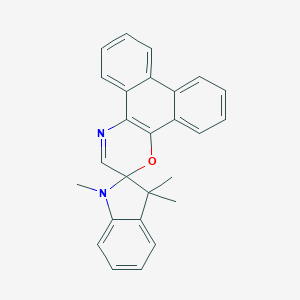
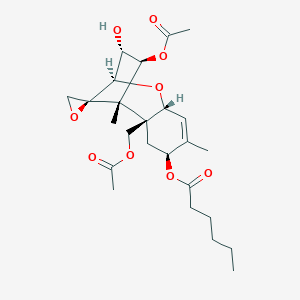

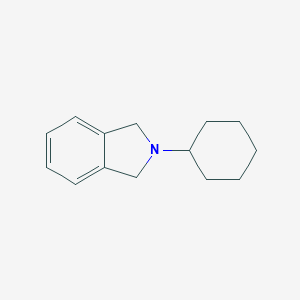
![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]acetate](/img/structure/B40699.png)
![4-[(2,4-Dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B40700.png)
